molecular formula C19H15ClN2O2S B2758760 Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 400076-28-0

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2758760
CAS No.: 400076-28-0
M. Wt: 370.85
InChI Key: OWBVNTPHIRCIEF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, phenyl, and 2-chlorophenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could result in various derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is the specific combination of substituents on the pyrimidine ring, which can confer unique chemical and biological properties. The presence of the 2-chlorophenylsulfanyl group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)14-12-21-17(13-8-4-3-5-9-13)22-18(14)25-16-11-7-6-10-15(16)20/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBVNTPHIRCIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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